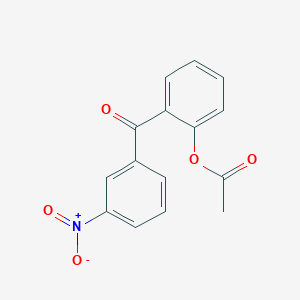

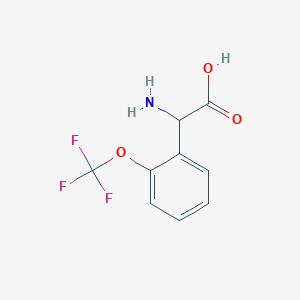

2-Acetoxy-3'-nitrobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones is described as a one-pot operation involving a solution of the starting materials in THF with catalytic Et3N, followed by Ac2O, Et3N, and DMAP . This suggests that the synthesis of 2-Acetoxy-3'-nitrobenzophenone could potentially involve similar one-pot, multi-step reactions with appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Acetoxy-3'-nitrobenzophenone can be optimized using density functional theory methods, as demonstrated by the study of 2-acetoxybenzoic acid . The stability of the molecule can be confirmed by natural bond orbital analysis, which shows the occurrence of intramolecular charge transfer within the molecule. This analysis could be applied to 2-Acetoxy-3'-nitrobenzophenone to understand its molecular stability and charge distribution.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Acetoxy-3'-nitrobenzophenone. However, the synthesis of related compounds involves reactions such as nitration and condensation , which could be relevant to the chemical behavior of 2-Acetoxy-3'-nitrobenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Acetoxy-3'-nitrobenzophenone can be studied using spectroscopic methods such as FT-IR and FT-Raman . These methods can help in the assignment of vibrational spectra and the understanding of the compound's behavior under various conditions. The HOMO and LUMO energy gap analysis can provide insights into the reactivity and stability of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

2-Acetoxy-3'-nitrobenzophenone has been explored in various synthetic routes, contributing to the development of new chemical entities. For instance, its derivatives have been utilized in the synthesis of complex organic compounds. In a study, derivatives were synthesized in excellent yields, demonstrating the compound's versatility in facilitating chemical reactions. These derivatives showed antibacterial activity against common pathogens like S. aureus and E. coli, highlighting the potential for developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

Photophysical Characterization for Organic Electronics

Research has extended into the photophysical characterization of organotin compounds derived from Schiff bases containing nitrobenzophenone moieties. These compounds exhibit promising quantum yields and have been tested for their application in organic light-emitting diodes (OLEDs). Such studies underline the potential of 2-Acetoxy-3'-nitrobenzophenone derivatives in the development of new materials for electronic applications (García-López et al., 2014).

Nonlinear Optical Properties

The compound's framework has been explored for its nonlinear optical properties. For example, derivatives have been synthesized and their third-order nonlinear optical properties investigated, indicating potential applications in optical devices such as limiters and switches. This research points to the significance of 2-Acetoxy-3'-nitrobenzophenone derivatives in advancing optical technology and materials science (Naseema et al., 2010).

Crystal Structure and Material Characterization

The crystal structure and material properties of 2-Acetoxy-3'-nitrobenzophenone derivatives have been studied to understand their potential applications in material science. Research focusing on the crystal structure, thermal behavior, and mechanical properties of such derivatives can provide insights into their use in various technological applications, such as in the fabrication of novel optical materials (Babu et al., 2009).

Propiedades

IUPAC Name |

[2-(3-nitrobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFJQQPWFUZHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641574 |

Source

|

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-32-5 |

Source

|

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)